1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide
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Overview
Description
1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group, a methanesulfonamide group, and a 3-methylbutan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide typically involves the reaction of 4-cyanophenylmethanesulfonyl chloride with 3-methylbutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an aminophenyl group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide
- 1-(4-cyanophenyl)-N-(3-methylbutyl)methanesulfonamide
- 1-(4-cyanophenyl)-N-(2-methylbutan-2-yl)methanesulfonamide
Uniqueness
1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyanophenyl group and a methanesulfonamide group with a 3-methylbutan-2-yl substituent makes it particularly interesting for various applications.
Properties
Molecular Formula |
C13H18N2O2S |
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Molecular Weight |
266.36 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-N-(3-methylbutan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C13H18N2O2S/c1-10(2)11(3)15-18(16,17)9-13-6-4-12(8-14)5-7-13/h4-7,10-11,15H,9H2,1-3H3 |
InChI Key |
QDWGORNPNFIYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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